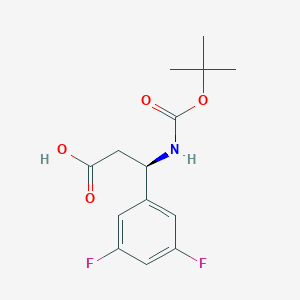

(R)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid

Description

This compound is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a 3,5-difluorophenyl group, and a carboxylic acid moiety. Its (R)-configuration at the stereogenic center distinguishes it from enantiomeric (S)-forms, which are often utilized in medicinal chemistry for their distinct biological activities . The 3,5-difluorophenyl substituent contributes to lipophilicity and electronic properties, while the Boc group enhances stability during synthetic processes . Applications include its use as a precursor in HIV-1 capsid inhibitors and photoaffinity probes for proteases .

Properties

IUPAC Name |

(3R)-3-(3,5-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)8-4-9(15)6-10(16)5-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCRCZJICXQXBP-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC(=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=CC(=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Tert-butoxycarbonylamino-3-(3,5-difluoro-phenyl)-propionic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

Formation of the Propionic Acid Moiety: The propionic acid moiety is introduced through a series of reactions, including alkylation and oxidation.

Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a substitution reaction, often using a suitable fluorinating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Synthesis: Depending on the scale, batch or continuous flow synthesis methods may be employed.

Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

®-3-Tert-butoxycarbonylamino-3-(3,5-difluoro-phenyl)-propionic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The difluorophenyl group can undergo substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-3-Tert-butoxycarbonylamino-3-(3,5-difluoro-phenyl)-propionic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its structural features allow it to interact with various biological targets, making it useful in biochemical assays.

Medicine

In medicine, ®-3-Tert-butoxycarbonylamino-3-(3,5-difluoro-phenyl)-propionic acid is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical compounds with specific biological activities.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of ®-3-Tert-butoxycarbonylamino-3-(3,5-difluoro-phenyl)-propionic acid involves its interaction with specific molecular targets. The compound’s difluorophenyl group allows it to bind to hydrophobic pockets in proteins, while the Boc-protected amino group can participate in hydrogen bonding and electrostatic interactions. These interactions modulate the activity of target proteins and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants: (R) vs. (S) Enantiomers

The (S)-enantiomer of this compound, (S)-2-((tert-Butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid, serves as a starting material for HIV-1 capsid inhibitors. Enantiomeric differences significantly impact target binding; for instance, (S)-configured derivatives exhibit higher affinity for HIV-1 capsid proteins compared to (R)-forms due to spatial compatibility with the active site .

Halogen-Substituted Analogs

a. 3,5-Dichlorophenyl Derivative

(R)-2-((tert-Butoxycarbonyl)amino)-3-(3,5-dichlorophenyl)propanoic acid () replaces fluorine with chlorine. Chlorine’s larger atomic radius and stronger electron-withdrawing effect increase steric bulk and reduce solubility compared to the difluoro analog. This substitution may enhance target binding in hydrophobic pockets but could limit bioavailability .

b. Pyridin-3-yl and Quinolin-6-yl Derivatives

Compounds like (R)-3-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid () introduce nitrogen-containing heteroaromatic rings. Conversely, the quinolin-6-yl derivative () adds rigidity and π-stacking capacity, useful in kinase inhibitors .

Functional Group Modifications

a. Carboxylic Acid Derivatives

Esterification of the carboxylic acid, as in 2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethyl (S)-2-((tert-butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoate (), introduces a photocrosslinker. This modification enables photoaffinity labeling for studying protease interactions, a functionality absent in the parent compound .

b. Heterocyclic Conjugates

Derivatives such as (S)-2-(5-((3-(3,5-Difluorophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid () incorporate thiazolidinone rings. These structural extensions enhance anticancer activity by introducing hydrogen-bonding sites and conformational constraints .

Protecting Group Variations

(R)-2-(tert-butylamino)-3-(3,5-difluorophenyl)propanoic acid () replaces the Boc group with a tert-butylamine. This change eliminates the need for acidic deprotection, simplifying synthesis, but may reduce stability during storage .

Comparative Data Table

Research Findings and Implications

- Stereochemistry Matters : The (S)-enantiomer’s superior activity in HIV-1 inhibition underscores the need for chiral resolution in drug design .

- Halogen Effects : Fluorine’s optimal balance of lipophilicity and electronic effects makes it preferable over chlorine in solubility-sensitive applications .

Biological Activity

(R)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid, commonly referred to as Boc-Difluoro-Phenylalanine, is a chiral amino acid derivative that has garnered attention in biochemical and medicinal research due to its unique structural features and biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group and a difluorophenyl moiety, which contribute to its reactivity and interaction with biological systems.

- Molecular Formula : C14H17F2N2O4

- Molar Mass : 301.29 g/mol

- CAS Number : 205445-52-9

- Structure : The compound's structure includes a propanoic acid backbone with an amino group protected by a Boc group and a 3,5-difluorophenyl substituent.

The biological activity of (R)-3-((tert-butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid is primarily attributed to its ability to interact with specific proteins and enzymes. The difluorophenyl group enhances hydrophobic interactions, allowing the compound to bind effectively to protein targets. The Boc-protected amino group can participate in hydrogen bonding and electrostatic interactions, modulating the activity of various biological pathways.

Biological Applications

- Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it has been used in the design of inhibitors targeting proteases and kinases.

- Protein-Ligand Interactions : The compound serves as a valuable tool for studying protein-ligand interactions. Its structural features allow researchers to investigate binding affinities and mechanisms.

- Therapeutic Potential : Preliminary research indicates that (R)-3-((tert-butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid may have applications in drug development, particularly in creating novel therapeutic agents targeting specific diseases.

Case Studies

-

Inhibition of Enzymatic Activity :

- A study demonstrated that Boc-Difluoro-Phenylalanine effectively inhibited the activity of a specific serine protease, showcasing its potential as a scaffold for developing protease inhibitors.

- Binding Affinity Analysis :

Data Table: Biological Activity Overview

Q & A

Q. What are the common synthetic routes for (R)-3-((tert-butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid?

The compound is synthesized via multi-step protocols starting from enantiomerically pure precursors. A typical route involves:

- Boc protection : The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to prevent undesired side reactions during subsequent steps .

- Coupling reactions : The Boc-protected intermediate is coupled with aryl amines (e.g., 4-methoxy-N-methylaniline) using coupling agents like PyBop or HATU in dichloromethane (DCM), yielding intermediates with >80% efficiency .

- Deprotection and functionalization : The Boc group is removed with trifluoroacetic acid (TFA), followed by reaction with propiolic acid to introduce alkyne moieties for click chemistry applications .

Q. How is the stereochemical integrity of the (R)-enantiomer maintained during synthesis?

Chiral resolution or asymmetric catalysis is critical. For example:

- Chiral starting materials : Use of enantiopure (R)-configured precursors ensures retention of configuration .

- Chiral HPLC : Post-synthesis purification with chiral stationary phases validates enantiomeric excess (e.g., >98% ee) .

Q. What spectroscopic methods are used to characterize this compound?

- NMR : H and C NMR confirm regiochemistry (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 155–160 ppm for carbonyl carbons) .

- Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]) are observed at expected m/z values (e.g., ~325 for Boc-protected derivatives) .

- IR spectroscopy : Peaks at 1700–1750 cm confirm carbonyl groups (Boc and carboxylic acid) .

Q. What is the role of the 3,5-difluorophenyl moiety in this compound’s reactivity?

The electron-withdrawing fluorine atoms enhance the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling reactions. This moiety also improves metabolic stability in bioactive analogs .

Advanced Research Questions

Q. How can coupling reaction yields be optimized for derivatives of this compound?

- Catalyst screening : Cu(I) catalysts (e.g., CuSO/sodium ascorbate) improve efficiency in azide-alkyne cycloadditions (CuAAC), with yields reaching 60–80% .

- Solvent effects : Tetrahydrofuran (THF)/water mixtures (3:1 v/v) enhance solubility of intermediates during click reactions .

Q. What strategies resolve contradictions in bioactivity data for analogs of this compound?

- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., replacing 3,5-difluorophenyl with 4-iodophenyl) identifies pharmacophoric requirements .

- Computational docking : Molecular modeling (e.g., AutoDock Vina) predicts binding affinities to targets like HIV-1 capsid proteins, explaining discrepancies in IC values .

Q. How does enantiomeric purity impact biological activity in related compounds?

- Case study : (S)-enantiomers of similar phenylalanine derivatives show 10-fold lower HIV-1 inhibition than (R)-forms due to steric mismatches in target binding pockets .

- Analytical validation : Chiral stationary phase HPLC with UV detection (λ = 254 nm) quantifies enantiomeric excess (ee) to correlate with activity .

Q. What experimental designs mitigate degradation of the Boc group under acidic conditions?

- Controlled deprotection : Use of TFA in DCM (1:10 v/v) at 0°C minimizes side reactions during Boc removal .

- Alternative protecting groups : Comparative studies with Fmoc (fluorenylmethyloxycarbonyl) assess stability-pH trade-offs .

Q. How are computational methods applied to predict the reactivity of this compound?

Q. What are the limitations of using this compound in peptide-mimetic drug design?

- Steric hindrance : The bulky 3,5-difluorophenyl group may reduce compatibility with protease-active sites.

- Metabolic stability : In vivo studies in rodent models show rapid esterase-mediated hydrolysis of the carboxylic acid group, requiring prodrug strategies .

Methodological Tables

Table 1. Key Reaction Yields for Intermediate Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Boc protection | Boc₂O, DIEA, DCM | 88 |

| Amide coupling | PyBop, 4-methoxy-N-methylaniline | 60–80 |

| CuAAC reaction | CuSO, sodium ascorbate, THF/HO | 60–80 |

Table 2. Comparative Bioactivity of Enantiomers

| Compound | Target | IC (nM) |

|---|---|---|

| (R)-isomer | HIV-1 capsid | 12.3 |

| (S)-isomer | HIV-1 capsid | 148.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.